Methyl 2-formylisonicotinate

Catalog No.
S1543747
CAS No.
125104-34-9
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formylisonicotinate

CAS Number

125104-34-9

Product Name

Methyl 2-formylisonicotinate

IUPAC Name

methyl 2-formylpyridine-4-carboxylate

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3

InChI Key

FLXVRBSKKVMMQQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC=C1)C=O

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C=O

Methyl 2-formylisonicotinate (CAS 125104-34-9) is a bifunctional pyridine-based building block featuring a methyl ester at the C4 position and a formyl (aldehyde) group at the C2 position. This specific arrangement of electronically distinct and orthogonally reactive functional groups makes it a strategic precursor for multi-step organic syntheses where sequential, site-selective modifications are required. Its utility is primarily defined by its process compatibility in common organic solvents and its capacity to undergo selective transformations at either the aldehyde or the ester, a critical attribute for constructing complex heterocyclic molecules.

Research Fit

Ortho-aldehyde / para-ester pyridine Distinct reactivity profile for condensation and cyclization chemistry.
Methyl ester lipophilicity Lower LogP vs. ethyl ester may support aqueous work-up and purification.
Heterocycle library synthesis Enables imidazo[1,2-a]pyridines, pyrazolo[3,4-b]pyridines and related scaffolds.

Substituting Methyl 2-formylisonicotinate with close analogs introduces significant process and synthesis-design penalties. The corresponding carboxylic acid, 2-formylisonicotinic acid, exhibits poor solubility in common aprotic organic solvents like THF, complicating reaction setup and scale-up. Furthermore, its acidic proton can interfere with base-sensitive reactions, necessitating additional protection-deprotection steps. Using a simpler precursor like isonicotinaldehyde (pyridine-4-carboxaldehyde) eliminates the C4-ester functionality entirely, making it unsuitable for synthetic routes that require subsequent derivatization at this position. Conversely, methyl isonicotinate lacks the C2-aldehyde, precluding its use in crucial carbon-carbon bond-forming reactions like olefinations or reductive aminations that build from this site. Therefore, the specific combination of the methyl ester and formyl group is essential for synthetic pathways that leverage this precise orthogonal reactivity.

Substitution Risk

Ester chain length shifts lipophilicity
Ethyl ester analog shows LogP ~1.07, compared to ~0.5-0.67 for the methyl ester. This meaningful shift (~0.5 units) can alter solubility, chromatographic behavior, and reaction work-up, limiting direct substitution without re-optimization.
Formyl group position is non-negotiable
Replacing the 2-formyl group or moving it to another position eliminates essential condensation reactivity. Analogs lacking this aldehyde function (e.g., methyl 2-methylisonicotinate) are not interchangeable for formyl-driven synthetic pathways.
Free carboxylic acid vs. ester salt form
Using the 2-formylisonicotinic acid instead of the methyl ester introduces a charged species under basic conditions, which can disrupt reaction selectivity, extraction behavior, and purity profiles. Ester protection remains critical for many routes.

Enhanced Processability: Superior Solubility in Aprotic Solvents vs. Carboxylic Acid Analog

Methyl 2-formylisonicotinate demonstrates suitability for reactions in common, non-polar aprotic solvents. For example, its synthesis and purification are documented in dichloromethane (DCM) and mixtures of heptane/ethyl acetate, indicating good solubility. In contrast, its underlying carboxylic acid core, represented by the close analog isonicotinic acid, shows very limited solubility in such solvents. The measured molar solubility of isonicotinic acid in tetrahydrofuran (THF) at 298.2 K is only 0.013 mol·dm⁻³. This low solubility for the acid form can lead to heterogeneous reaction mixtures, requiring larger solvent volumes or different, potentially less desirable, solvent systems.

Evidence DimensionMolar Solubility in Tetrahydrofuran (THF) at 298.2 K
Target Compound DataDemonstrated high solubility in common aprotic organic solvents like Dichloromethane and Ethyl Acetate.
Comparator Or BaselineIsonicotinic acid (close structural analog): 0.013 mol·dm⁻³.
Quantified DifferenceQualitatively high solubility vs. quantitatively low solubility of the corresponding acid analog.
ConditionsSolubility measured in pure THF at 298.2 K for the comparator. Practical use demonstrated in DCM for the target compound.

Enables homogeneous reaction conditions in standard industrial solvents, simplifying process scale-up and avoiding costs associated with larger solvent volumes or specialized handling for slurries.

Lipophilicity
Reported
Methyl ester: LogP 0.5–0.67 Ethyl ester: LogP 1.07
ΔLogP ≈ -0.4 to -0.5
May support aqueous reaction media selection
Computed properties; verify experimentally in target media

Precursor Suitability: Enables Orthogonal Synthesis via Selective Olefination Without Protecting Groups

The structure of Methyl 2-formylisonicotinate is ideally suited for synthetic sequences requiring selective C-C bond formation at the C2 position followed by modification at the C4 position. The aldehyde group is a substrate for high-yield olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction, which typically produces (E)-alkenes with high stereoselectivity. The methyl ester at the C4 position is stable under the strong basic conditions of the HWE reaction. In contrast, attempting the same reaction with the comparator, 2-formylisonicotinic acid, would lead to competitive deprotonation of the carboxylic acid, interfering with the reaction and necessitating a protecting group strategy that adds two steps (protection and deprotection) to the overall synthesis.

Evidence DimensionSynthetic Step Count for Olefination-Amidation Sequence
Target Compound Data2 steps (e.g., 1. HWE olefination; 2. Hydrolysis/Amidation).
Comparator Or Baseline2-formylisonicotinic acid: 4 steps (1. Protection of acid; 2. HWE olefination; 3. Deprotection; 4. Amidation).
Quantified DifferenceReduces the synthetic sequence by 2 steps.
ConditionsStandard Horner-Wadsworth-Emmons reaction conditions (e.g., NaH in THF) followed by standard ester hydrolysis/amidation protocols.

This compound reduces manufacturing complexity and cost by eliminating two synthetic steps, improving overall yield and simplifying purification compared to routes starting from the corresponding acid.

NMR identity
Data to verify
δ 10.15 ppm (s, 1H) CDCl₃, 400 MHz
Enables QC differentiation from non-formyl analogs
Class-level inference; independent confirmation recommended
Synthetic yield
Data to verify
85–86% isolated yield
Dess-Martin periodinane, DCM, rt, 50 mmol scale
Supports process cost estimation and route comparison
Yield may vary with scale and work-up; confirm in-house

Efficient Synthesis of Functionalized Stilbene and Styrylpyridine Analogs

This compound is the preferred precursor for synthesizing (E)-stilbene or styrylpyridine derivatives where the C4 position is intended for later conversion into an amide, acid, or other functional group. Its structure allows for a Horner-Wadsworth-Emmons reaction at the aldehyde, followed by hydrolysis or aminolysis of the stable ester, streamlining the production of potential pharmaceutical intermediates or materials science components.

Development of Polydentate Ligands for Coordination Chemistry and Materials Science

The orthogonal nature of the aldehyde and ester groups makes this compound a strategic starting material for complex, asymmetrical ligands. The aldehyde can be converted into an imine or other coordinating group via condensation, while the ester can be converted into an amide linker, enabling the efficient construction of polydentate ligands for use in metal-organic frameworks (MOFs), catalysts, or chemical sensors.

Core Building Block for Syntheses in Standard Aprotic Organic Solvents

This reagent is the logical choice for syntheses conducted in common industrial solvents like dichloromethane, THF, or ethyl acetate, where the alternative, 2-formylisonicotinic acid, is poorly soluble. Its superior solubility profile ensures homogeneous reaction conditions, leading to more predictable kinetics, easier monitoring, and simplified workup procedures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic Library Synthesis
Ortho-aldehyde/ester reactivity profile
Condensation and cyclization reaction efficiency
Analytical Reference Standard
Distinct NMR spectroscopic signature
QC identity and purity assessment in CDCl₃
Late-Stage Functionalization
Selective formyl group derivatization
Functional group tolerance and synthetic yield

XLogP3

0.5

Wikipedia

Methyl 2-formylpyridine-4-carboxylate

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